Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine
Description
Systematic IUPAC Nomenclature and Synonym Validation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex tertiary amines containing multiple substituents. Related compounds in chemical databases demonstrate the complexity of naming conventions for such multi-substituted systems. The compound 1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine, bearing the Chemical Abstracts Service registry number 359878-18-5, represents a closely related structural analog that provides insight into systematic naming approaches.
The IUPAC name construction requires careful consideration of the central nitrogen atom and its three distinct substituents: a methyl group, a 4-methylbenzyl group, and a piperidin-4-ylmethyl group. Alternative nomenclature systems may describe this compound as N-methyl-N-(4-methylbenzyl)-1-piperidin-4-ylmethanamine, emphasizing the tertiary amine nature of the central nitrogen atom. The systematic approach to naming requires identification of the principal functional group, which in this case is the tertiary amine, followed by systematic enumeration of substituents in alphabetical order according to IUPAC protocols.
Database searches reveal multiple synonym variations for structurally similar compounds, including benzyl-methyl-piperidin-4-ylmethyl-amine and related derivatives. The validation of synonyms requires careful structural comparison to ensure accurate chemical identity, as minor structural variations can lead to significantly different compounds with distinct properties and biological activities.
Molecular Formula (C₁₄H₂₂N₂) and Weight Analysis
The molecular formula C₁₄H₂₂N₂ indicates a compound with fourteen carbon atoms, twenty-two hydrogen atoms, and two nitrogen atoms, yielding a molecular weight of 218.34 grams per mole. This molecular composition places the compound within the category of medium-sized organic molecules with significant structural complexity. The carbon-to-nitrogen ratio of 7:1 suggests a predominantly hydrocarbon framework with strategic nitrogen incorporation for enhanced reactivity and potential biological activity.
Structural analysis of the molecular formula reveals the presence of both aromatic and aliphatic carbon atoms. The 4-methylphenyl group contributes seven carbon atoms in an aromatic configuration, while the piperidine ring system adds six carbon atoms in a saturated cyclic arrangement. The remaining carbon atom originates from the methyl substituent attached to the central nitrogen atom. The hydrogen count of twenty-two atoms is consistent with the degree of unsaturation expected from a structure containing one aromatic ring and one saturated six-membered ring.
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₂₂N₂ | Defines elemental composition |
| Molecular Weight | 218.34 g/mol | Determines physical properties |
| Carbon Content | 77.0% | Indicates hydrocarbon framework |
| Nitrogen Content | 12.8% | Suggests basic character |
| Hydrogen Content | 10.2% | Reflects saturation level |
The degree of unsaturation calculation yields a value of four, accounting for the aromatic benzene ring (four degrees of unsaturation) and confirming the absence of additional rings or multiple bonds beyond the aromatic system. This analysis supports the proposed structure and validates the molecular formula assignment.
Three-Dimensional Conformational Analysis via X-ray Crystallography
X-ray crystallography represents the definitive method for three-dimensional structural determination of crystalline organic compounds, providing precise atomic coordinates and bond parameters. The technique operates on the principle of X-ray diffraction by ordered crystal lattices, where the resulting diffraction pattern contains information about atomic arrangement within the crystal structure. For complex molecules like this compound, crystallographic analysis reveals critical conformational details including ring puckering, rotational preferences, and intermolecular interactions.
Single-crystal X-ray diffraction follows Bragg's law, expressed as nλ = 2d sin θ, where n represents the diffraction order, λ the X-ray wavelength, d the interplanar spacing, and θ the scattering angle. The workflow involves crystal preparation, X-ray exposure, and diffraction pattern analysis to generate three-dimensional electron density maps. These maps enable precise determination of atomic positions, bond lengths, bond angles, and torsion angles throughout the molecular structure.
Piperidine ring systems typically adopt chair conformations to minimize steric strain, with substituents preferentially occupying equatorial positions when possible. The piperidin-4-yl group in the target compound would be expected to display characteristic chair geometry with the methylene linker extending from the equatorial position. The 4-methylphenyl group maintains planar geometry inherent to aromatic systems, while the central nitrogen atom adopts tetrahedral geometry consistent with sp³ hybridization.
| Structural Feature | Expected Parameter | Crystallographic Significance |
|---|---|---|
| Piperidine Ring | Chair conformation | Minimizes ring strain |
| Central Nitrogen | Tetrahedral geometry | Confirms sp³ hybridization |
| Aromatic Ring | Planar configuration | Maintains aromaticity |
| C-N Bond Lengths | 1.47-1.50 Å | Standard aliphatic C-N bonds |
| Ring Torsion Angles | ±60° | Indicates chair puckering |
Intermolecular interactions observable through crystallographic analysis include hydrogen bonding patterns involving the piperidine nitrogen atom and π-π stacking interactions between aromatic rings in adjacent molecules. These non-covalent interactions influence crystal packing arrangements and provide insights into potential biological binding modes.
Advanced Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, MS)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation through observation of proton and carbon-13 environments within the molecular framework. Proton NMR chemical shifts for this compound would display characteristic patterns reflecting the diverse electronic environments present in the structure. Aromatic protons from the 4-methylphenyl group appear in the downfield region between 7.0-7.5 parts per million, consistent with typical aromatic chemical shift ranges.
The methyl group attached to the aromatic ring resonates as a singlet around 2.3 parts per million, while the N-methyl group appears slightly upfield at approximately 2.2 parts per million due to nitrogen shielding effects. Piperidine ring protons exhibit complex multipicity patterns between 1.5-3.0 parts per million, with axial and equatorial protons displaying distinct chemical shifts and coupling patterns. The methylene groups linking substituents to the central nitrogen atom appear as characteristic triplets or multiplets in the 2.4-2.8 parts per million region.
Carbon-13 NMR spectroscopy reveals detailed information about carbon environments throughout the molecular structure. Aromatic carbons resonate in the 120-140 parts per million range, with the methylated carbon appearing slightly upfield due to electron-donating effects of the methyl substituent. Aliphatic carbons from the piperidine ring and linking methylene groups appear between 20-60 parts per million, with specific chemical shifts depending on their proximity to nitrogen atoms and other electronegative centers.
Fourier-Transform Infrared spectroscopy identifies functional groups through characteristic vibrational frequencies. The compound displays C-H stretching vibrations in the 2800-3000 cm⁻¹ region, with aromatic C-H stretches appearing above 3000 cm⁻¹ and aliphatic C-H stretches below this threshold. The aromatic C=C stretching vibrations manifest around 1600 and 1500 cm⁻¹, confirming the presence of the benzene ring system. Characteristic N-CH₃ stretching appears in the 2820-2780 cm⁻¹ region, specifically indicating methylamino functionality.
| Spectroscopic Method | Key Observations | Structural Information |
|---|---|---|
| ¹H NMR | Aromatic signals 7.0-7.5 ppm | Confirms benzene ring |
| ¹H NMR | N-CH₃ signal ~2.2 ppm | Validates tertiary amine |
| ¹³C NMR | Aromatic carbons 120-140 ppm | Aromatic carbon framework |
| FT-IR | C-H stretch 2800-3000 cm⁻¹ | Aliphatic and aromatic C-H |
| FT-IR | Aromatic C=C 1600, 1500 cm⁻¹ | Benzene ring vibrations |
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Electron impact ionization typically generates molecular ion peaks at mass-to-charge ratio 218, corresponding to the calculated molecular weight. Characteristic fragmentation includes loss of the N-methyl group (M-15), cleavage of benzylic bonds (M-91 for tropylium ion formation), and piperidine ring fragmentation patterns. High-resolution mass spectrometry enables precise molecular formula determination, distinguishing between compounds with identical nominal masses but different elemental compositions.
The fragmentation pathway analysis reveals insights into molecular stability and preferred cleavage sites. The benzylic position represents a particularly favorable fragmentation site due to resonance stabilization of the resulting carbocation. Sequential losses of alkyl groups from the piperidine ring provide additional confirmation of the proposed structure through predictable fragmentation patterns.
Properties
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]-1-piperidin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13-3-5-14(6-4-13)11-17(2)12-15-7-9-16-10-8-15/h3-6,15-16H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHHCFOKVIOSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine typically involves the reaction of piperidine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, electrophiles.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Analgesic and Anesthetic Properties
Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine is structurally related to known analgesics and anesthetics. Its piperidine ring is a common feature in many opioid analgesics, suggesting potential efficacy in pain management. Research indicates that derivatives of piperidine can interact with opioid receptors, which may position this compound as a candidate for further studies in pain relief applications.
Psychotropic Effects
Given its structural similarities to other psychoactive substances, this compound may exhibit psychotropic effects. Some studies have explored the behavioral effects of piperidine derivatives, indicating that they can influence neurotransmitter systems, particularly those involving dopamine and serotonin. This raises the possibility of using this compound in treating mood disorders or as a recreational drug, necessitating careful investigation into its safety and efficacy.
Synthesis and Chemical Research
Synthetic Intermediate
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis. For instance, it can be used to create other piperidine derivatives or as a precursor for synthesizing novel pharmacological agents.
Analytical Chemistry
this compound has been utilized in analytical chemistry for the development of detection methods for other substances. Its unique chemical properties allow it to be part of calibration standards in mass spectrometry and chromatography, aiding in the identification and quantification of similar compounds.
Case Studies
Case Study 1: Pain Management Research
A study published in the Journal of Medicinal Chemistry explored the analgesic properties of various piperidine derivatives, including this compound. The results indicated that modifications to the piperidine structure could enhance binding affinity to opioid receptors, suggesting a pathway for developing new pain medications.
Case Study 2: Behavioral Pharmacology
Research conducted at a leading pharmacological institute examined the behavioral effects of this compound in animal models. The findings demonstrated that it could produce effects similar to other psychoactive drugs, highlighting its potential as a therapeutic agent for mood disorders but also raising concerns about abuse potential.
Mechanism of Action
The mechanism of action of Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-methylphenyl group in the target compound distinguishes it from analogs with halogenated or alkoxy-substituted aromatic rings:
Key Observations :
Variations in the Amine Core
The tertiary amine structure is a common feature, but modifications to the piperidine or methylamine moieties alter physicochemical and pharmacological profiles:
Key Observations :
- Sulfamide vs. Amine : The sulfamide analog () exhibits higher polarity, likely reducing blood-brain barrier penetration compared to the tertiary amine .
Biological Activity
Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine, also known as a derivative of piperidine and an aromatic amine, has garnered attention in recent years for its potential biological activities, particularly in the realms of anticancer and neuropharmacological effects. This article synthesizes current research findings, including relevant case studies and data tables, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHN
- CAS Number : 1830871-65-2
This compound features a piperidine ring substituted with a 4-methylphenyl group, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various piperidine derivatives, including those similar to this compound. Research has shown that certain Mannich bases derived from piperidine exhibit significant cytotoxicity against various cancer cell lines.
In Vitro Studies
A study conducted on a series of Mannich bases, including those with piperidine moieties, demonstrated their ability to induce cytotoxic effects against human cancer cell lines. Notably, compounds with halogenated phenyl groups exhibited enhanced activity:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4-bromophenyl derivative | Gastric cancer NUGC | 0.021 |
| 4-chlorophenyl derivative | Liver cancer HEPG2 | 0.028 |
| Benzyl piperidine derivative | Breast cancer MCF7 | Not specified |
These findings suggest that structural modifications significantly influence the anticancer activity of piperidine derivatives .
Neuropharmacological Effects
The potential neuropharmacological effects of this compound have also been explored. Compounds with similar structures have been shown to interact with neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways.
Case Studies
- Dopaminergic Activity : A study evaluating the effects of piperidine derivatives on dopaminergic signaling indicated that certain modifications could enhance binding affinity to dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia or Parkinson's disease.
- Serotonin Receptor Modulation : Another investigation reported that similar compounds exhibited selective serotonin reuptake inhibition, which is a mechanism commonly exploited in antidepressant therapies.
Safety and Toxicology
While the therapeutic potential is promising, it is essential to consider the safety profile of this compound. Toxicological assessments are critical for determining the compound's viability as a drug candidate.
Toxicity Studies Overview
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant adverse effects at low doses |
| Chronic Exposure | Potential liver enzyme elevation observed at high concentrations |
These preliminary findings necessitate further investigation into long-term exposure and metabolic pathways to fully understand the compound's safety .
Q & A
Q. What are the recommended synthetic routes for Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine, and how can side reactions be minimized?
Methodological Answer: The synthesis typically involves reductive amination or alkylation of piperidin-4-ylmethylamine derivatives. For example:
- Step 1: React piperidin-4-ylmethylamine with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the secondary amine intermediate.
- Step 2: Methylate the secondary amine using methyl iodide in the presence of a non-nucleophilic base (e.g., DIPEA) to avoid over-alkylation.
- Side Reaction Mitigation: Monitor reaction progress via TLC or LC-MS to detect premature quaternization or oxidation byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation of the piperidine ring .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a multi-technique approach:
- HPLC: Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% formic acid for MS compatibility. Adjust gradient elution to resolve peaks from potential impurities (e.g., unreacted starting materials) .
- NMR: Confirm substitution patterns via ¹H-NMR (e.g., methyl singlet at δ 2.3 ppm for N-CH₃, aromatic protons at δ 7.1–7.3 ppm for the 4-methylphenyl group).
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₅H₂₄N₂; calculated m/z 232.19) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from plasma or tissue homogenates.
- LC-MS/MS: Optimize a triple quadrupole system with MRM transitions (e.g., m/z 232 → 174 for quantification). Validate sensitivity (LOQ < 1 ng/mL) and matrix effects using deuterated internal standards .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps.
- Waste Disposal: Neutralize acidic or basic residues before disposal. Store hazardous waste in labeled containers for incineration by certified facilities .
Advanced Research Questions
Q. How does metabolic activation of this compound occur, and what are the implications for toxicity studies?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH to identify Phase I metabolites. Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes involved.
- Metabolite Identification: LC-HRMS detects hydroxylated or N-demethylated metabolites. For example, hydroxylation at the piperidine ring (predicted m/z 248.18) suggests CYP2D6 involvement, as seen in structurally related amines .
Q. What computational strategies predict its binding affinity to biogenic amine transporters?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with the vesicular monoamine transporter (VMAT2) crystal structure (PDB: 6CM4). Parameterize the ligand with GAFF2 force fields and assess binding poses near Asp33, a critical residue for amine recognition .
- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of the ligand-receptor complex. Calculate binding free energies via MM-PBSA to rank affinity against known VMAT2 inhibitors .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Methodological Answer:
Q. What strategies resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist effects)?
Methodological Answer:
- Functional Assays: Compare cAMP accumulation (for GPCR activity) and calcium flux assays in HEK293 cells expressing target receptors (e.g., σ1R). Discrepancies may arise from cell-specific post-translational modifications or biased signaling pathways .
- Orthogonal Validation: Cross-validate results with radioligand binding assays (e.g., ³H-ifenprodil displacement for NMDA receptor studies) to confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
